An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-naphthalenemethylamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-naphthalenemethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-naphthalenemethylamine hydrochloride (NMNH) is a key synthetic intermediate in the pharmaceutical industry.[1] Notably, it serves as a crucial building block in the synthesis of antifungal agents such as Terbinafine hydrochloride and Butenafine hydrochloride.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of NMNH, methods for its synthesis, and relevant data for laboratory and industrial applications.
Physicochemical Properties
The physical and chemical attributes of N-Methyl-1-naphthalenemethylamine hydrochloride are summarized below. These parameters are critical for handling, storage, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to cream or light yellow powder/crystalline powder | [2][3] |
| Melting Point | 189-195 °C[2], 191-193 °C[1][4], 130-132 °C[3], 170 °C[5], 191.0 to 194.0 °C[6] | Multiple sources report a range, with the most common being ~191-194°C. The lower values may indicate impurities. |
| Solubility | Soluble in water[3][5]. A 10% solution in water is clear[6]. | Data on solubility in organic solvents is limited in the reviewed literature. |
Chemical and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C12H14ClN | [3][6][7][8] |
| Molecular Weight | 207.70 g/mol | [6][7][9] |
| CAS Number | 65473-13-4 | [2][6] |
| IUPAC Name | methyl[(naphthalen-1-yl)methyl]azanium[2] | |
| SMILES | C[NH2+]CC1=C2C=CC=CC2=CC=C1.[Cl-] | [2] |
| InChI Key | BVJVHPKFDIYQOU-UHFFFAOYSA-N | [9] |
| pKa (Predicted) | 9.38 ± 0.10 (for the free base) | [10] |
| LogP (for the free base) | 2.75 | [11] |
Experimental Protocols
Synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride
N-Methyl-1-naphthalenemethylamine hydrochloride is typically synthesized in a two-step process from 1-(chloromethyl)naphthalene. The general procedure involves the N-alkylation of methylamine followed by salt formation.
Step 1: Synthesis of N-Methyl-1-naphthalenemethylamine (Free Base)
This step involves the reaction of 1-(chloromethyl)naphthalene with methylamine. A phase transfer catalyst, such as tetrabutylammonium bromide, can be employed in the presence of a base to facilitate the reaction.[12]
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Materials: 1-(chloromethyl)naphthalene, methylamine, a suitable base (e.g., sodium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent (e.g., toluene).
-
Procedure:
-
A solution of methylamine is prepared in a suitable solvent.
-
The base and phase transfer catalyst are added to the methylamine solution.
-
1-(chloromethyl)naphthalene is added to the reaction mixture, and the reaction is allowed to proceed, often with heating.
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Upon completion, the reaction mixture is worked up by extraction with an organic solvent like toluene.
-
The organic layer is then washed and dried.
-
The solvent is removed under reduced pressure to yield crude N-Methyl-1-naphthalenemethylamine.
-
The crude product can be purified by vacuum distillation.[13][14]
-
Step 2: Formation of the Hydrochloride Salt
The purified N-Methyl-1-naphthalenemethylamine is converted to its hydrochloride salt.[12]
-
Materials: N-Methyl-1-naphthalenemethylamine, a source of HCl (e.g., hydrochloric acid or HCl gas), and a suitable solvent (e.g., acetone).[12]
-
Procedure:
-
The purified N-Methyl-1-naphthalenemethylamine is dissolved in a suitable solvent, such as acetone.[12]
-
A source of HCl is then added to the solution. This can be a solution of hydrochloric acid or by bubbling HCl gas through the solution.
-
The hydrochloride salt precipitates out of the solution.
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The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to yield N-Methyl-1-naphthalenemethylamine hydrochloride.
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Visualization of Synthetic Pathway
The following diagram illustrates the synthetic route for N-Methyl-1-naphthalenemethylamine hydrochloride.
Caption: Synthetic pathway for N-Methyl-1-naphthalenemethylamine hydrochloride.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of N-Methyl-1-naphthalenemethylamine hydrochloride, a vital intermediate in the pharmaceutical industry. The compiled data on its physical and chemical characteristics, along with a detailed synthetic protocol, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. The provided information aims to facilitate the efficient and safe handling, application, and optimization of processes involving this compound.
References
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. H28719.09 [thermofisher.com]
- 3. N-methyl-1-naphthalene Methyl Amine Hydrochloride at Best Price in Bharuch | Shivnath Industries [tradeindia.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. indiamart.com [indiamart.com]
- 7. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc [chemsrc.com]
- 12. tdcommons.org [tdcommons.org]
- 13. echemi.com [echemi.com]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
